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Compound of Interest

Compound Name: CPI-1612

An In-Depth Technical Guide to the Selectivity Profile of CPI-1612

Introduction

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone
acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-
binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also
known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of
acetyl groups from acetyl-coenzyme A (AcCoA) to lysine residues on histone tails and other
proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and
regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a
variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]

CPI-1612 was developed as a structurally distinct, aminopyridine-based inhibitor that is
competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and
cellular assays compared to earlier generation inhibitors.[4] This guide provides a
comprehensive overview of the selectivity profile of CPI-1612, detailing its on-target potency,
cellular activity, and off-target liabilities, supported by experimental methodologies and pathway
visualizations.

Mechanism of Action

CPI-1612 exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300
and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone
residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on
chromatin leads to a more condensed chromatin state, suppressing the expression of target
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genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP

activity.[1][4]
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Diagram 1. CPI-1612 Mechanism of Action.

Quantitative Selectivity Profile

The selectivity of CPI-1612 has been characterized through a series of biochemical and cellular
assays, demonstrating high potency against its intended targets and minimal activity against a
wide range of off-targets.

Biochemical Potency

CPI-1612 potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to
sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing
substrate, acetyl-CoA.[5]

Target Enzyme Assay Condition ICso0 Value Reference(s)
Scintillation Proximity

EP300 (Full Length) <0.5nM [61[7]
Assay

EP300 (HAT Domain) - 8.1 nM [6]
Scintillation Proximity

CBP (Full Length) 2.9nM [61[7]

Assay

Table 1. Biochemical Potency of CPI-1612 against EP300/CBP.

Cellular Activity

In cellular contexts, CPI-1612 effectively engages its targets, leading to the inhibition of histone
acetylation and subsequent anti-proliferative effects in sensitive cell lines.
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. Potency
Assay Type Cell Line Measurement Reference(s)
(ICs0/ECs50lGlso)

Target H3K18ac
HCT-116 o 14 nM [6]
Engagement Inhibition
Cell Proliferation JEKO-1 Viability <7.9nM [6]
] ] ER+ Breast o
Cell Proliferation Viability (Glso) <100 nM [4]

Cancer Lines

Table 2. Cellular Activity of CPI-1612.

Off-Target Selectivity

Comprehensive screening reveals a highly selective profile for CPI-1612. It shows no activity
against other histone acetyltransferases and has a clean profile in broader safety screening
panels.[1]
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Target/Panel Assay Type ICso0 Value Interpretation Reference(s)

Selective over
Tip60, HAT1,

HAT Panel Biochemical No Inhibition PCAF, MYST2, [1]
MYST3, MYST4,
GCN5L2

) o ) Devoid of
Eurofins Binding/Enzymati

Minimal Activity significant off- [1]
Safety44 Panel c

target activity

hERG Binding 10.4 uM Weak Activity [1][6]
) Moderate
CYP2C8 Enzymatic 1.9 uM o [1][6]
Inhibition
' Moderate
CYP2C19 Enzymatic 2.7 uM o [1][6]
Inhibition
CYP2C9 Enzymatic 6.6 UM Weak Inhibition
CYP2B6 Enzymatic 8.2 uM Weak Inhibition
) Negligible
CYP2D6 Enzymatic 34 uM o
Inhibition
) Negligible
CYP1A2 Enzymatic >50 pM o
Inhibition
) Negligible
CYP3A4 Enzymatic >50 uM o
Inhibition

Table 3. Off-Target Selectivity Profile of CPI-1612.

Experimental Protocols

The data presented were generated using established and robust methodologies to assess
inhibitor potency and selectivity.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7294707/
https://www.medchemexpress.com/p300-cbp-in-6.html
https://www.benchchem.com/product/b8136425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8136425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Biochemical HAT Activity Assay (Scintillation Proximity
Assay)

The inhibitory activity of CPI1-1612 on EP300/CBP was primarily determined using a Scintillation
Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled
acetyl group from [3H]-acetyl-CoA to a histone peptide substrate.

Methodology:

Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with CPI-1612 at
various concentrations in a multi-well plate.

e Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide
substrate and [3H]-acetyl-CoA.

o Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated
histone peptide. When a [3H]-acetyl group is transferred to the peptide, the bead is brought
into close proximity, generating a light signal that is detected by a scintillation counter.

» Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of CPI-
1612. ICso values are calculated from the dose-response curve.
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1. Reaction Setup
- EP300/CBP Enzyme
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- Assay Buffer

2. Reaction Initiation
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3. Incubation
Allow enzymatic reaction
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4. Detection
Add Streptavidin-coated
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5. Signal Generation
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6. Data Analysis
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Diagram 2. Workflow for Biochemical Scintillation Proximity Assay.
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Cellular Target Engagement and Proliferation Assays

Cellular assays confirm that CPI-1612 can access its target in a physiological setting and elicit

a biological response.

Methodology:

e Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard

conditions.[8]

o Compound Treatment: Cells are treated with a range of CPI-1612 concentrations for a

specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]

e Endpoint Analysis:

o Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for

levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods

like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6]

[10] ECso values are determined.

o Cell Viability/Proliferation: The effect on cell growth is measured using assays such as

CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell

viability.[9] ICso or Glso values are calculated.
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Diagram 3. Workflow for Cellular Target Engagement and Viability Assays.

In Vivo Xenograft Studies

The anti-tumor efficacy of CPI-1612 was evaluated in mouse xenograft models.
Methodology:

e Model: A B-cell ymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was
used to establish tumors in mice.[1]

» Dosing: Once tumors were established, mice were treated with CPI-1612 (e.g., 0.5 mg/kg,
orally, twice daily).[1][6]

» Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-
treated control group. Tumor growth inhibition (TGI) was calculated.[1]

e Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone
acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and
shown to be reduced upon treatment.[1][6]

Conclusion

CPI-1612 is a highly potent and selective inhibitor of the EP300/CBP histone
acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing
sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity
against other HAT family members.[1][6] This on-target activity translates effectively to cellular
models, where it inhibits histone acetylation and cell proliferation at low nanomolar
concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only
weak to moderate interactions with a small number of CYP enzymes and hERG at
concentrations significantly higher than its biological effective dose.[1] This well-defined
selectivity profile makes CPI-1612 a valuable chemical probe for studying EP300/CBP biology
and a promising candidate for therapeutic development.[4][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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